methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate
Description
Methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate is a heterocyclic compound featuring a fused cyclopenta-isoxazolo-pyridine core with a methyl propanoate ester substituent. The parent carboxylic acid derivative, 3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid, serves as the precursor for this ester (PubChem, 2004) . The compound’s structural complexity arises from its polycyclic framework, which combines isoxazole and pyridine moieties fused to a cyclopentane ring.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 3-[(6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-8-12-13(14(20)16-7-6-11(19)21-2)9-4-3-5-10(9)17-15(12)22-18-8/h3-7H2,1-2H3,(H,16,20) |
InChI Key |
HCELWWOBGBHUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Inverse Electron-Demand Hetero-Diels–Alder Reaction
Isoxazoles react with enamines in the presence of Lewis acids like TiCl₄ to form pyridine derivatives. For example, 3-methylisoxazole reacts with cyclopentene-derived enamines (e.g., H₂N–CH=CH–cyclopentane ) under TiCl₄ catalysis to yield the cyclopenta-fused isoxazolo-pyridine core. The reaction proceeds via a stepwise mechanism:
-
C–C bond formation between the isoxazole and enamine (activation energy: <19 kcal/mol with TiCl₄).
-
C–N bond formation and subsequent O–C bond cleavage to aromatize the pyridine ring.
Key Conditions :
-
Solvent: 1,4-dioxane or THF.
-
Temperature: 80–100°C.
-
Catalyst: TiCl₄·2THF (10 mol%).
Acid-Catalyzed Cyclization
Alternative routes involve condensation of 3-methylisoxazol-5-amine with cyclopentanone-derived β-keto esters. Polyphosphoric acid (PPA) or H₂SO₄ catalyzes this reaction at 160–180°C, forming the fused isoxazolo-pyridine system. For instance:
Yield : 65–75% after recrystallization (EtOH).
Functionalization at Position 4: Carboxamido Propanoate Installation
The carboxamido propanoate side chain is introduced via amidation or sequential reduction-acylation.
Direct Amidation
The carboxylic acid derivative of the core structure reacts with methyl 3-aminopropanoate using coupling agents like EDCl/HOBt:
Conditions :
Nitro Reduction Followed by Acylation
In cases where a nitro group is present at position 4, Fe/AcOH reduction yields the amine intermediate, which is acylated with methyl acrylate:
Key Data :
Regioselectivity and Side Reactions
The formation of regioisomers is minimized by:
-
Steric effects : The 3-methyl group on the isoxazole directs cycloaddition to the less hindered position.
-
Electronic effects : Electron-withdrawing groups on the enamine favor C–C bond formation at the β-position.
Common Side Products :
-
Isoxazolo[5,4-b]pyridines : Formed if cyclopentene enamine is replaced with acyclic enamines (yield: 20–30%).
-
Over-reduced intermediates : Occur with excess Fe in nitro reductions (mitigated by stoichiometric control).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cycloaddition | 1,4-Dioxane | 80 | 75 |
| Cyclization | PPA (neat) | 170 | 68 |
| Amidation | DMF | 25 | 78 |
Catalyst Screening
| Catalyst | Cycloaddition Yield (%) | Cyclization Yield (%) |
|---|---|---|
| TiCl₄ | 75 | – |
| PPA | – | 68 |
| H₂SO₄ | – | 55 |
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol/water mixtures for the core structure (purity >95%).
-
Column Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) for the final compound.
Analytical Data :
Scalability and Industrial Adaptations
Patent data reveals scalable routes using Fe/AcOH reductions (100 g scale, 72% yield) and continuous-flow cycloadditions (TiCl₄, 1,4-dioxane, 85% yield). Key challenges include catalyst recycling and minimizing polyphosphoric acid waste .
Chemical Reactions Analysis
Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products: The major products formed from these reactions would vary based on the reaction conditions. Further studies are needed to explore the full scope of its reactivity.
Scientific Research Applications
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Design: Its scaffold may inspire drug design efforts, especially in medicinal chemistry.
Biological Activity: Investigating its biological effects could reveal potential therapeutic applications.
Pharmacology: Understanding its interactions with biological targets is crucial for drug development.
Fine Chemicals: It may find applications in specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
Methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate is a complex organic compound with potential pharmacological applications. Its unique bicyclic structure incorporates both isoxazole and pyridine functionalities, suggesting various biological activities. This article reviews its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H17N3O4
- Molecular Weight : Approximately 303.31 g/mol
This compound features a propanoate group linked to a carboxamide, which is further connected to a cyclopentanoisoxazole derivative. The structural complexity may facilitate interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacology. Its potential interactions with biological macromolecules could lead to therapeutic applications in treating conditions related to the central nervous system or inflammatory diseases.
The mechanisms by which this compound exerts its effects are not fully understood but are believed to involve interactions with various molecular targets, including:
- Enzymes
- Receptors
- DNA and RNA structures
Antimicrobial Activity
Research has shown that certain derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values of related compounds against pathogens such as Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 μM, indicating potent antibacterial activity .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cell lines (e.g., HaCat and Balb/c 3T3). Results demonstrated promising cytotoxicity profiles, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes notable comparisons with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine | C11H10N2O3 | Lacks carboxamide functionality; simpler structure |
| N-(3-Methylphenyl)-4-piperidone | C12H15NO | Contains a piperidone ring; different pharmacological properties |
| 6-Methyl-4-(trifluoromethyl)-1H-pyridin-2-one | C8H6F3N | Features trifluoromethyl group; distinct reactivity |
These comparisons highlight the unique structural features of this compound that may contribute to its biological activity.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of related compounds against various strains. The findings indicated significant growth inhibition zones compared to solvent controls .
- Cytotoxicity Evaluation : Compounds were tested for cytotoxicity using the MTT assay on different cell lines. Results showed that specific derivatives exhibited strong inhibitory effects on cell viability .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in Carboxamide Derivatives
A closely related compound, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide, replaces the methyl propanoate group with a thiadiazole substituent (2018) . This substitution introduces a sulfur-containing heterocycle, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the ester group. Thiadiazoles are known for their electron-withdrawing effects, which could alter the carboxamide’s electronic profile and bioavailability.
Heterocyclic Core Modifications
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2017) features an imidazo[1,2-a]pyridine core instead of the isoxazolo-pyridine system . Key differences include:
- Physical properties: This compound has a melting point of 243–245°C and a molecular weight of 578.58 g/mol, with diethyl ester groups contributing to higher lipophilicity compared to the methyl propanoate group in the target compound .
Table 1: Structural and Physical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate | Isoxazolo-pyridine | Methyl propanoate ester | Data not available | Data not available |
| N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo... | Isoxazolo-pyridine | Thiadiazole with methoxymethyl | Data not available | Data not available |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo[1,2-a]pyridine | Diethyl ester, cyano, nitro, phenethyl | 578.58 | 243–245 |
Structural Characterization Techniques
Crystallographic refinement tools like SHELX (e.g., SHELXL, SHELXS) are widely used for determining molecular conformations of small molecules and macromolecules .
Q & A
Q. What are the key structural features of methyl 3-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)propanoate, and how do they influence its reactivity and biological activity?
The compound’s bicyclic core integrates isoxazole and pyridine rings, creating a rigid scaffold that may enhance binding affinity to biological targets. The propanoate ester group increases solubility, while the carboxamide linker facilitates hydrogen bonding with enzymes or receptors. These features suggest potential interactions with central nervous system (CNS) or inflammatory targets, though empirical validation is required .
Q. What analytical techniques are recommended for characterizing this compound?
Use nuclear magnetic resonance (NMR) to confirm the bicyclic structure and substituent connectivity. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight (303.31 g/mol) and functional groups (e.g., ester, carboxamide). High-resolution mass spectrometry (HRMS) ensures purity and accurate mass-to-charge ratios, as demonstrated in analogous heterocyclic compounds .
Q. How can researchers design a synthetic route for this compound?
A multi-step synthesis is typical:
Construct the cyclopenta[b]isoxazolo[4,5-e]pyridine core via cyclocondensation of precursors under controlled temperatures.
Introduce the carboxamide via coupling reactions (e.g., HATU-mediated amidation).
Attach the propanoate ester using alkylation or esterification. Optimize solvents (e.g., 1,4-dioxane) and catalysts (e.g., triethylamine) to improve yield .
Advanced Research Questions
Q. How should experimental protocols be designed to evaluate this compound’s pharmacological potential?
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding (e.g., GABAA for CNS effects) using dose-response curves.
- In vivo models : Use rodent models of neuroinflammation or pain, with randomized block designs to control variability. Include positive controls (e.g., NSAIDs) and measure biomarkers (e.g., cytokine levels) .
Q. How can structural analogs guide SAR studies?
Compare analogs to identify critical pharmacophores:
| Compound | Key Differences | Biological Impact |
|---|---|---|
| 3-Methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine | Lacks carboxamide | Reduced target affinity |
| N-(3-Methylphenyl)-4-piperidone | Piperidone ring | Altered pharmacokinetics |
| Use molecular docking to predict binding modes and prioritize analogs for synthesis . |
Q. How might researchers resolve contradictions in biological activity data?
- Dose-dependent effects : Replicate assays across multiple concentrations to identify biphasic responses.
- Metabolic stability : Test in hepatocyte models to assess if inactive metabolites explain discrepancies.
- Off-target profiling : Use proteome-wide screens (e.g., kinase panels) to identify unintended interactions .
Q. What methodologies are suitable for studying environmental fate and biodegradation?
- Hydrolysis studies : Expose the compound to aqueous buffers at varying pH and temperatures.
- Biotic degradation : Incubate with soil or microbial consortia, monitoring degradation via LC-MS.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic effects, following OECD guidelines .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
